molecular formula C16H34O B1446001 N-Hexadecanol (2,2,3,3...16,16,16-D31) CAS No. 203633-15-2

N-Hexadecanol (2,2,3,3...16,16,16-D31)

Cat. No. B1446001
M. Wt: 273.63 g/mol
InChI Key: BXWNKGSJHAJOGX-SAQPIRCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hexadecanol (2,2,3,3…16,16,16-D31), also known as Hexadecyl-d33 alcohol or Cetyl-d33 alcohol, is a free fatty acid alcohol . It is generally used as an emulsifier, emollient, opacifier, and surfactant in cosmetic formulations . The molecular formula is CD3(CD2)14CH2OH .


Molecular Structure Analysis

The molecular formula of N-Hexadecanol (2,2,3,3…16,16,16-D31) is CD3(CD2)14CH2OH . This indicates that it consists of a chain of 16 carbon atoms, with 31 of the hydrogen atoms replaced by deuterium (D), and a hydroxyl group (OH) attached to one end of the carbon chain.


Physical And Chemical Properties Analysis

N-Hexadecanol (2,2,3,3…16,16,16-D31) has a molecular weight of 273.63 . It should be stored at room temperature away from light and moisture .

Scientific Research Applications

Environmental and Health Impacts of Related Compounds

  • Toxic Neuropathies from Chemical Exposure

    Research into the toxic effects of chemicals like n-Hexane, which is structurally related to N-Hexadecanol, has provided insights into mechanisms of neurotoxicity. Studies have shown that exposure to certain solvents can cause central-peripheral axonopathies, characterized by distal axon swelling and degeneration. This understanding helps in assessing occupational risks and developing preventive measures against chemical exposure (LoPachin & Gavin, 2015).

  • Environmental Persistence and Effects of Brominated Flame Retardants

    Another area of research relevant to N-Hexadecanol's broader chemical family includes studies on brominated flame retardants (BFRs). These studies have examined the environmental occurrence, fate, and toxicity of novel brominated flame retardants, highlighting their widespread use and ubiquity in the environment. Such research underscores the importance of understanding the environmental and health impacts of chemical compounds used in industry (Xiong et al., 2019).

Applications in Material Science

  • Use in Polymeric Materials for Flame Retardancy

    Research has explored the synthesis, properties, and applications of hexa-substituted cyclotriphosphazenes, compounds that, like N-Hexadecanol, can be modified to enhance flame retardancy and dielectric properties in materials. This demonstrates the utility of certain chemical compounds in improving the safety and performance of polymers and other materials (Usri et al., 2021).

  • Nanoparticles for Environmental Remediation

    Studies on the reduction of hexavalent chromium using inorganic nanoparticles have shown how chemical compounds can be engineered at the nanoscale for environmental cleanup. This research provides a foundation for developing technologies that mitigate pollution and address chemical hazards in the environment (Farooqi et al., 2020).

Safety And Hazards

N-Hexadecanol (2,2,3,3…16,16,16-D31) is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWNKGSJHAJOGX-SAQPIRCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hexadecanol (2,2,3,3...16,16,16-D31)

Synthesis routes and methods

Procedure details

The synthesis of starting materials (1)-(3) is known in the art. To prepare the next intermediate, (4), 9 g (44 mmol) of (3), 20 ml of ethylene glycol, 100 ml of benzene and 3 mg of p-toluene sulfonic acid were refluxed overnight with a Dean-Stark. After evaporation of the solvent and separation on a silica gel column, 9.2 g of the cetal (4) were obtained.
[Compound]
Name
( 3 )
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.